Acrylic acid, 2-norbornyl ester
CAS No.: 10027-06-2
Cat. No.: VC21251783
Molecular Formula: C10H14O2
Molecular Weight: 166.22 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 10027-06-2 |
---|---|
Molecular Formula | C10H14O2 |
Molecular Weight | 166.22 g/mol |
IUPAC Name | 2-bicyclo[2.2.1]heptanyl prop-2-enoate |
Standard InChI | InChI=1S/C10H14O2/c1-2-10(11)12-9-6-7-3-4-8(9)5-7/h2,7-9H,1,3-6H2 |
Standard InChI Key | IQYMRQZTDOLQHC-UHFFFAOYSA-N |
SMILES | C=CC(=O)OC1CC2CCC1C2 |
Canonical SMILES | C=CC(=O)OC1CC2CCC1C2 |
Introduction
Chemical Identity and Fundamental Properties
Acrylic acid, 2-norbornyl ester, with the CAS registry number 10027-06-2, is an organic compound belonging to the acrylate family. It features a bicyclic structure derived from norbornane attached to an acrylic acid moiety through an ester linkage. The compound is also commonly known as 2-norbornyl acrylate, norbornan-2-yl prop-2-enoate, bicyclo[2.2.1]hept-2-yl prop-2-enoate, and 3-bicyclo[2.2.1]heptanyl prop-2-enoate .
Molecular Structure and Composition
The molecular formula of acrylic acid, 2-norbornyl ester is C₁₀H₁₄O₂ with a molecular weight of approximately 166.22 g/mol. The compound's structure consists of a norbornyl group (bicyclo[2.2.1]heptane) connected to an acrylate moiety via an ester bond. This structural arrangement contributes significantly to the compound's chemical behavior and reactivity profile.
Physical Characteristics
Table 1: Physical Properties of Acrylic acid, 2-norbornyl ester
Property | Value | Unit |
---|---|---|
Molecular Weight | 166.22 | g/mol |
Density | 1.05 | g/cm³ |
Boiling Point | 219.3 | °C at 760 mmHg |
Flash Point | 81.6 | °C |
Vapor Pressure | 0.12 | mmHg at 25°C |
Refractive Index | 1.495 | - |
LogP | 1.9042 | - |
PSA (Polar Surface Area) | 26.3 | Ų |
Exact Mass | 166.099 | - |
The compound exists as a liquid at room temperature with moderate volatility and a characteristic odor. Its relatively high boiling point of 219.3°C at atmospheric pressure indicates significant intermolecular forces, likely due to the presence of the polar ester group . The moderate LogP value suggests intermediate lipophilicity, which impacts its solubility behavior in various solvents.
Synthesis and Manufacturing Methods
Several synthetic routes exist for producing acrylic acid, 2-norbornyl ester, with the most common methods leveraging esterification reactions or thermal addition processes.
Esterification Pathway
The traditional synthesis approach involves direct esterification of acrylic acid with norbornyl alcohol. This reaction typically requires acidic catalysis and proceeds through conventional esterification mechanisms. The process must be carefully controlled to prevent unwanted polymerization of the acrylic component.
Thermal Addition Method
A more industrially relevant process involves the thermal addition of acrylic acid to bicyclo[2.2.1]hept-2-ene (norbornene) or its derivatives. This synthetic route typically operates at elevated temperatures, generally between 150°C and 220°C . The reaction conditions must be carefully controlled, with hydroquinone commonly added as an inhibitor to prevent undesired radical polymerization reactions that would consume the product.
Industrial Scale Production Considerations
For commercial manufacturing, the process is typically conducted in sealed reactors or autoclaves to maintain appropriate pressure conditions. Pressures ranging from 1 to 20 atmospheres are commonly employed to keep reactants in the liquid phase at the elevated temperatures required for reaction progression . These conditions facilitate optimal reaction kinetics while minimizing side reactions.
One significant advantage of using norbornenyl derivatives in these processes is their enhanced thermal stability compared to alternatives like dicyclopentadiene, which begins to decompose at approximately 150°C. In contrast, 5-norbornene-2-carboxylic acid has a boiling point near 260°C, allowing for reactions with compounds like adipic acid at temperatures between 100-230°C without decomposition concerns .
Chemical Reactivity Profile
The reactivity of acrylic acid, 2-norbornyl ester is dominated by two key structural elements: the highly reactive acrylic double bond and the sterically hindered norbornyl group.
Polymerization Behavior
The compound readily undergoes polymerization through its acrylic double bond, which represents its most characteristic reaction pathway. The polymerization can proceed through various mechanisms, including radical, anionic, and cationic pathways, with radical polymerization being particularly favored given the electron-deficient nature of the acrylate double bond.
Notably, studies on related compounds such as optically active norbornene-2-carboxylic acid esters have demonstrated successful polymerization using Pd(II)-based catalysts with high yields . Such polymerization processes with stereospecific catalysts can potentially produce polymers with high optical activity, suggesting similar approaches might be applicable to acrylic acid, 2-norbornyl ester.
Stability Considerations
A notable characteristic of norbornenyl derivatives, including acrylic acid, 2-norbornyl ester, is their enhanced stability compared to similar cyclic compounds. The addition of acid to the double bond of the norbornenyl ring effectively prevents reverse Diels-Alder reactions, contributing to improved thermal stability . This property makes the compound particularly valuable for applications requiring thermal processing or exposure to elevated temperatures during use.
Hydrolysis and Degradation
As an ester, acrylic acid, 2-norbornyl ester is susceptible to hydrolysis under acidic or basic conditions, which can cleave the ester bond to yield acrylic acid and norbornyl alcohol. This hydrolytic susceptibility needs consideration in applications where exposure to moisture and catalytic acids or bases may occur over extended periods.
Applications and Technological Relevance
The unique structural and chemical properties of acrylic acid, 2-norbornyl ester make it valuable across multiple industrial and research applications.
Polymer Science Applications
The compound serves primarily as a specialized monomer in polymer production, where its bicyclic structure contributes distinct mechanical and thermal properties to the resulting materials. When polymerized, the norbornyl group increases polymer rigidity and glass transition temperature compared to conventional acrylate polymers, resulting in materials with enhanced dimensional stability and temperature resistance.
Adhesive Formulations
Acrylic acid, 2-norbornyl ester is employed in the development of high-performance adhesive systems, particularly those requiring exceptional bonding strength and durability. The compound's structural characteristics contribute to improved adhesion properties on various substrates, making it valuable in specialized bonding applications.
Coatings Technology
In coatings applications, the compound contributes to formulations designed for UV protection and weather resistance. Its incorporation into coating systems enhances their performance under environmental exposure conditions, particularly in applications requiring resistance to photodegradation.
Paint Binding Applications
The compound functions effectively as a paint binder in electronic printing processes. Its chemical structure facilitates strong adhesion and film formation properties that are particularly valuable in specialized printing applications requiring precise image definition and durability.
Research Developments and Specialized Applications
Recent research has expanded understanding of the compound's potential applications and performance characteristics.
Optically Active Polymer Production
Studies on related norbornene carboxylic acid esters have demonstrated successful preparation of optically active polymers with high optical rotation values. For instance, research has shown that polymerizing (−)-(1S,2R)-norbornene-2-carboxylic acid methyl ester using Pd(II)-based catalysts can yield polymers with significantly higher optical rotation ([α]D = −98.5) than the corresponding monomer ([α]D = −24.7) . This substantial increase in optical activity has been attributed to isotactic chain regulation in the resulting polymer. Similar approaches might potentially apply to acrylic acid, 2-norbornyl ester derivatives with appropriate stereochemistry.
Reaction Process Innovations
Recent patent literature describes innovative process improvements for reactions involving norbornenyl compounds. These advancements include multi-step one-pot processes that combine Diels-Alder reactions with subsequent acid addition reactions of the resulting norbornenyl derivatives . Such process integrations offer potential economic and efficiency benefits for industrial production.
Furthermore, research has established relationships between reaction parameters and molecular characteristics, noting that lower temperatures and shorter reaction times are generally appropriate for reactions involving lower molecular weight carboxylic acids or norbornenyl derivatives. Conversely, higher temperatures and extended reaction times are typically required for higher molecular weight reagents .
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